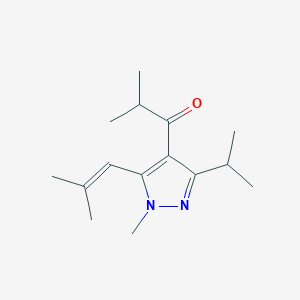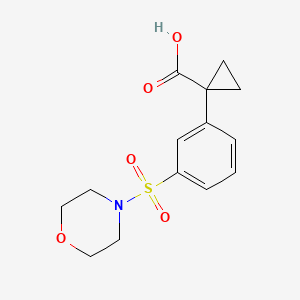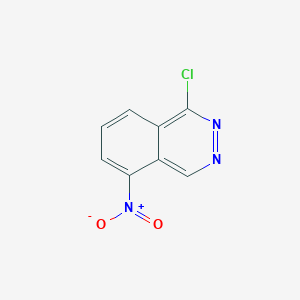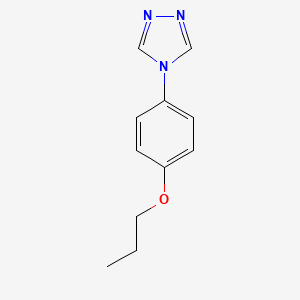
tert-Butyl (2-(2-chloropyrimidin-4-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-(2-(2-Chlorpyrimidin-4-yl)ethyl)carbamat: ist eine chemische Verbindung mit der Summenformel C9H12ClN3O2 . Es ist ein Derivat von Pyrimidin, einer heterozyklischen aromatischen organischen Verbindung, die Pyridin ähnelt. Diese Verbindung wird häufig in verschiedenen chemischen Reaktionen verwendet und findet Anwendung in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie und Biologie.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-(2-(2-Chlorpyrimidin-4-yl)ethyl)carbamat beinhaltet typischerweise die Reaktion von 2-Chlorpyrimidin mit tert-Butylcarbamat. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat und einem Lösungsmittel wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF) durchgeführt. Die Reaktionsbedingungen erfordern oft eine Erwärmung, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von tert-Butyl-(2-(2-Chlorpyrimidin-4-yl)ethyl)carbamat ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Die Reaktionsbedingungen werden optimiert, um die höchste Reinheit und Ausbeute der Verbindung sicherzustellen .
Chemische Reaktionsanalyse
Arten von Reaktionen: tert-Butyl-(2-(2-Chlorpyrimidin-4-yl)ethyl)carbamat durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Das Chloratom im Pyrimidinring kann durch andere Nukleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Reduktionsreaktionen: Die Verbindung kann reduziert werden, um je nach verwendetem Reduktionsmittel verschiedene Derivate zu bilden.
Oxidationsreaktionen: Oxidation kann zur Bildung verschiedener oxidierter Produkte führen, abhängig von den verwendeten Oxidationsmitteln und Bedingungen.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind Amine, Thiole und Alkoxide. Die Bedingungen beinhalten oft die Verwendung einer Base und eines Lösungsmittels wie DMF oder THF.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) werden typischerweise eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Pyrimidinderivate ergeben, während Reduktions- und Oxidationsreaktionen unterschiedliche reduzierte oder oxidierte Formen der Verbindung erzeugen können .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2-chloropyrimidin-4-yl)ethyl)carbamate typically involves the reaction of 2-chloropyrimidine with tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (2-(2-chloropyrimidin-4-yl)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products, depending on the oxidizing agents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of a base and a solvent like DMF or THF.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while reduction and oxidation reactions can produce different reduced or oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird tert-Butyl-(2-(2-Chlorpyrimidin-4-yl)ethyl)carbamat als Baustein für die Synthese komplexerer Moleküle verwendet. Es wird oft bei der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt .
Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um die Wechselwirkungen zwischen kleinen Molekülen und biologischen Zielstrukturen zu untersuchen. Es kann als Sonde dienen, um die Mechanismen verschiedener biologischer Prozesse zu untersuchen .
Medizin: In der Medizin wird tert-Butyl-(2-(2-Chlorpyrimidin-4-yl)ethyl)carbamat auf seine möglichen therapeutischen Anwendungen hin untersucht. Es kann bei der Entwicklung neuer Medikamente eingesetzt werden, die auf bestimmte Krankheiten abzielen .
Industrie: Im Industriesektor wird diese Verbindung bei der Herstellung verschiedener Chemikalien und Materialien eingesetzt. Es kann bei der Synthese von Polymeren, Harzen und anderen Industrieprodukten verwendet werden .
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-(2-(2-Chlorpyrimidin-4-yl)ethyl)carbamat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden und deren Aktivität modulieren. Die genauen Wege und Ziele hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .
Wirkmechanismus
The mechanism of action of tert-Butyl (2-(2-chloropyrimidin-4-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- tert-Butyl-(2-Chlorpyridin-4-yl)carbamat
- tert-Butyl-(2-(2-Brom-4-chlorphenoxy)ethyl)carbamat
- tert-Butyl-(2-(Piperidin-4-yl)ethyl)carbamat
Vergleich: tert-Butyl-(2-(2-Chlorpyrimidin-4-yl)ethyl)carbamat ist aufgrund seiner spezifischen Struktur und Reaktivität einzigartig. Im Vergleich zu ähnlichen Verbindungen bietet es deutliche Vorteile in Bezug auf seine chemische Stabilität und Vielseitigkeit in verschiedenen Reaktionen. Sein Pyrimidinring bietet einzigartige elektronische Eigenschaften, die in verschiedenen chemischen und biologischen Anwendungen genutzt werden können .
Eigenschaften
Molekularformel |
C11H16ClN3O2 |
|---|---|
Molekulargewicht |
257.72 g/mol |
IUPAC-Name |
tert-butyl N-[2-(2-chloropyrimidin-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H16ClN3O2/c1-11(2,3)17-10(16)14-7-5-8-4-6-13-9(12)15-8/h4,6H,5,7H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
VFMYUDVPLGRUHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=NC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-N-(2,5-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11780144.png)
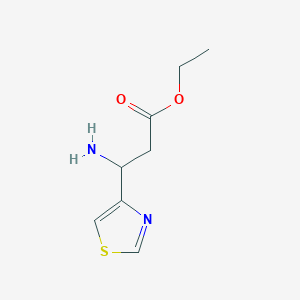
![2-(Difluoromethoxy)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B11780158.png)
![2-(Difluoromethoxy)-7-methylbenzo[d]oxazole](/img/structure/B11780160.png)
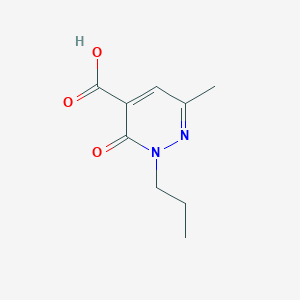
![4-(3-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780169.png)

